molecular formula C9H13ClO5 B14509881 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid CAS No. 63028-36-4

4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid

Cat. No.: B14509881
CAS No.: 63028-36-4
M. Wt: 236.65 g/mol
InChI Key: SCJLQODNOCUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom, a methoxy group, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid typically involves the chlorination and methoxylation of cyclohexane derivatives followed by carboxylation. One common method includes:

    Chlorination: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.

    Methoxylation: The chlorinated cyclohexane is then reacted with methanol in the presence of a base like sodium methoxide (NaOCH3) to introduce the methoxy group.

    Carboxylation: The resulting compound undergoes carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst like palladium to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions (OH-) can replace the chlorine with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl-substituted derivatives.

Scientific Research Applications

4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylcyclohexanecarboxylic acid
  • 4-Cyclohexene-1,2-dicarboxylic acid
  • 4-Methyl-1-cyclohexanecarboxylic acid

Uniqueness

4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid is unique due to the combination of chlorine, methoxy, and dicarboxylic acid functional groups on the cyclohexane ring

Properties

CAS No.

63028-36-4

Molecular Formula

C9H13ClO5

Molecular Weight

236.65 g/mol

IUPAC Name

4-chloro-5-methoxycyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C9H13ClO5/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

SCJLQODNOCUJLB-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(CC1Cl)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.